6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one 6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14884284
InChI: InChI=1S/C21H22ClN3O2/c22-16-6-7-18-17(14-16)19(15-4-2-1-3-5-15)20(21(27)23-18)25-10-8-24(9-11-25)12-13-26/h1-7,14,26H,8-13H2,(H,23,27)
SMILES:
Molecular Formula: C21H22ClN3O2
Molecular Weight: 383.9 g/mol

6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC14884284

Molecular Formula: C21H22ClN3O2

Molecular Weight: 383.9 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one -

Specification

Molecular Formula C21H22ClN3O2
Molecular Weight 383.9 g/mol
IUPAC Name 6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C21H22ClN3O2/c22-16-6-7-18-17(14-16)19(15-4-2-1-3-5-15)20(21(27)23-18)25-10-8-24(9-11-25)12-13-26/h1-7,14,26H,8-13H2,(H,23,27)
Standard InChI Key XLYSDMZAMKIWBN-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCO)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one . Its molecular formula, C<sub>21</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>2</sub>, corresponds to a molecular weight of 383.9 g/mol . The structure integrates a quinoline backbone with a chlorine atom at the 6-position, a phenyl group at the 4-position, and a piperazine ring substituted with a 2-hydroxyethyl group at the 3-position (Fig. 1).

Figure 1: Representative 2D Structure

(Note: A 2D structural depiction would highlight the quinoline core, substituent positions, and piperazine-hydroxyethyl side chain.)

Stereochemical and Conformational Features

While the compound lacks chiral centers, its 3D conformation is influenced by the flexibility of the piperazine ring and the orientation of the hydroxyethyl group. Computational models suggest that the piperazine ring adopts a chair conformation, minimizing steric hindrance between the hydroxyethyl group and the quinoline core .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include controlling regioselectivity during chlorination and ensuring efficient coupling of the bulky piperazine group. Reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) are critical for maximizing yield.

Physicochemical Properties

Computed Properties

PubChem data provides the following computed properties :

PropertyValue
Molecular Weight383.9 g/mol
XLogP33.2 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area58.3 Ų

Solubility and Stability

Biological Activities and Applications

Structure-Activity Relationships (SAR)

Modifications to the piperazine or hydroxyethyl groups could modulate target affinity. For example:

  • Replacing the hydroxyethyl group with a methyl group reduces polarity, potentially enhancing CNS penetration.

  • Altering the chlorine position (e.g., 7-chloro vs. 6-chloro) impacts DNA-binding efficiency in antimalarial quinolines.

Related Compounds and Analogues

Structural Analogues

Compound NameMolecular FormulaKey Structural DifferencesPotential Applications
6-Chloro-4-phenyl-3-[3-((4-(2-hydroxyethyl)piperazin-1-yl)carbonyl)piperidin-1-yl]quinolin-2(1H)-one C<sub>27</sub>H<sub>31</sub>ClN<sub>4</sub>O<sub>3</sub>Piperidine-carbonyl-piperazine extensionEnhanced enzyme inhibition
6-Chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-oneC<sub>17</sub>H<sub>14</sub>ClNO<sub>2</sub>SSulfanyl group replaces piperazineAntimicrobial agents

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